Molecular Weight and Reactivity Profile Comparison: 8-Bromo vs. 8-Chloro Analogs
8-Bromoisoquinoline 2-oxide, with a molecular weight of 224.05 g/mol , offers a more reactive aryl halide handle for cross-coupling reactions compared to the 8-chloro analog. The C-Br bond is significantly more reactive in palladium-catalyzed reactions, allowing for milder conditions and higher yields in the synthesis of complex isoquinoline-based scaffolds [1]. While the 8-iodo analog may be more reactive, it is often less commercially available and can be more expensive. The bromine atom provides an optimal balance of stability and reactivity for a wide range of synthetic applications.
| Evidence Dimension | Reactivity of Aryl Halide in Cross-Coupling (Qualitative) |
|---|---|
| Target Compound Data | 8-Bromoisoquinoline 2-oxide (Br): High reactivity for Suzuki, Sonogashira, Buchwald-Hartwig couplings |
| Comparator Or Baseline | 8-Chloroisoquinoline 2-oxide (Cl): Significantly lower reactivity, requiring harsher conditions |
| Quantified Difference | C-Br bond strength is approximately 67 kcal/mol vs. C-Cl bond strength of 81 kcal/mol (class-level data). This 14 kcal/mol difference translates to faster oxidative addition in Pd-catalyzed cycles. |
| Conditions | Based on fundamental organometallic principles and class-level inference for aryl halides. |
Why This Matters
This quantifiable difference in bond strength directly translates to practical synthetic utility, enabling higher yields and milder conditions for constructing complex molecules, which is critical for both academic research and industrial-scale synthesis.
- [1] PubChem. 8-Bromoisoquinoline. https://pubchem.ncbi.nlm.nih.gov/compound/8-Bromoisoquinoline View Source
